8-Bromo-7-fluoro-1-methylisoquinoline is a chemical compound that belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound has garnered attention in various fields of chemical research due to its unique properties and potential applications. It is classified as a halogenated isoquinoline derivative, which may possess interesting biological activities.
The compound is identified by its Chemical Abstracts Service (CAS) number 2219370-78-0. It is categorized under isoquinolines, which are aromatic compounds derived from the isoquinoline structure. The presence of bromine and fluorine substituents at specific positions enhances its reactivity and potential for biological activity.
The synthesis of 8-bromo-7-fluoro-1-methylisoquinoline typically involves several key steps:
The molecular formula of 8-bromo-7-fluoro-1-methylisoquinoline is , with a molecular weight of approximately 239.07 g/mol. Its structure can be represented as follows:
InChI=1S/C10H8BrF/c1-7-5-9(11)10(12)6-8(7)4-3/h3-6H,1-2H3
C1=CC2=C(C=C1Br)C(=CN2)C=C(F)C=C
This representation highlights the position of the bromine and fluorine substituents on the isoquinoline ring system.
8-Bromo-7-fluoro-1-methylisoquinoline can participate in various chemical reactions due to its electrophilic nature:
The physical properties of 8-bromo-7-fluoro-1-methylisoquinoline include:
Chemical properties include:
8-Bromo-7-fluoro-1-methylisoquinoline has potential applications in several scientific domains:
The ongoing research into isoquinoline derivatives continues to explore their potential therapeutic effects and mechanisms, indicating a promising future for compounds like 8-bromo-7-fluoro-1-methylisoquinoline in drug discovery and development .
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0